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Abstract
MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a

G protein-coupled receptor implicated in a variety of physiological and pathological processes.

This document provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological characteristics of MRS1186. Detailed experimental protocols

for its synthesis, radioligand binding assays, and functional characterization are presented,

along with a summary of its biological activity and selectivity profile. The underlying signaling

pathways affected by MRS1186 are also elucidated and visualized. This guide is intended to

serve as a valuable resource for researchers and drug development professionals working with

this important pharmacological tool.

Chemical Structure and Physicochemical Properties
MRS1186, with the IUPAC name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-

yl)propanamide, is a synthetic organic compound belonging to the triazoloquinazoline class of

molecules.

Table 1: Chemical and Physicochemical Properties of MRS1186
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Property Value Reference

IUPAC Name

N-(9-chloro-2-(2-furanyl)[1][2]

[3]triazolo[1,5-c]quinazolin-5-

yl)propanamide

Molecular Formula C₁₆H₁₂ClN₅O₂ [2]

Molecular Weight 341.75 g/mol [2]

CAS Number 183721-03-1 [2]

Canonical SMILES

CCC(=O)NC1=NC2=C(C=C(C

=C2)Cl)C3=N1N=C(N3)C4=C

C=CO4

Hydrogen Bond Acceptors 5

Hydrogen Bond Donors 1

Rotatable Bonds 2

Topological Polar Surface Area 94.8 Å²

LogP (calculated) 3.2

Biological Activity and Selectivity
MRS1186 is a high-affinity antagonist of the human A3 adenosine receptor. Its primary

mechanism of action is the competitive blockade of this receptor, thereby inhibiting the

downstream signaling cascades initiated by the endogenous agonist, adenosine.

Table 2: Pharmacological Profile of MRS1186
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Parameter Receptor Value Species Reference

Kᵢ (inhibition

constant)

Human A3

Adenosine

Receptor

7.66 nM Human [1]

Selectivity

High for A3AR

over A1, A2A,

and A2B

adenosine

receptors.

Human

Experimental Protocols
Synthesis of MRS1186
A plausible synthetic route for MRS1186, based on the synthesis of structurally related

triazoloquinazolines, is outlined below.

Experimental Workflow: Synthesis of MRS1186
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Starting Materials

Synthetic Steps

2-amino-4-chlorobenzoic acid

Step 1: Formation of Quinazolinone Ring

Furan-2-carbohydrazide

Step 4: Triazole Ring Formation

Propionyl chloride

Step 6: Acylation

Step 2: Chlorination

Intermediate 1

Step 3: Hydrazinolysis

Intermediate 2

Intermediate 3

Step 5: Amination

Intermediate 4

Intermediate 5

MRS1186

Click to download full resolution via product page

Caption: A potential multi-step synthesis pathway for MRS1186.
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Methodology:

Formation of the Quinazolinone Ring: 2-amino-4-chlorobenzoic acid is reacted with a

suitable reagent, such as formamide, under elevated temperatures to yield the

corresponding 7-chloroquinazolin-4(3H)-one.

Chlorination: The quinazolinone intermediate is treated with a chlorinating agent, such as

phosphorus oxychloride (POCl₃), to produce 4,7-dichloroquinazoline.

Hydrazinolysis: The 4,7-dichloroquinazoline is reacted with hydrazine hydrate to substitute

the chlorine at the 4-position, yielding 7-chloro-4-hydrazinylquinazoline.

Triazole Ring Formation: The hydrazinylquinazoline intermediate is then cyclized with furan-

2-carbohydrazide in the presence of a suitable reagent like phosphorus oxychloride to form

the triazolo[1,5-c]quinazoline core.

Amination: The resulting intermediate is aminated at the 5-position.

Acylation: The final step involves the acylation of the 5-amino group with propionyl chloride in

the presence of a base to yield MRS1186.

Note: This is a generalized protocol based on the synthesis of similar compounds. Specific

reaction conditions, solvents, and purification methods would need to be optimized.

Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of MRS1186 for

the human A3 adenosine receptor.

Experimental Workflow: Radioligand Binding Assay
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Membrane Preparation
(e.g., from CHO cells expressing hA3AR)

Incubation
- Membranes

- Radioligand (e.g., [³H]MRE 3008F20)
- MRS1186 (varying concentrations)

Rapid Filtration
(to separate bound and free radioligand)

Scintillation Counting
(to quantify bound radioactivity)

Data Analysis
(to determine Ki value)

Click to download full resolution via product page

Caption: Workflow for determining the binding affinity of MRS1186.

Methodology:

Membrane Preparation: Membranes are prepared from a cell line stably expressing the

human A3 adenosine receptor (e.g., CHO-hA3AR cells).

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of

a suitable radioligand (e.g., [³H]MRE 3008F20, a selective A3AR antagonist) and varying

concentrations of MRS1186.

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a

sufficient time to reach binding equilibrium.
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Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the

membrane-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioactivity.

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value of MRS1186, which is then converted to the inhibition constant (Kᵢ) using the Cheng-

Prusoff equation.

cAMP Functional Assay
This protocol measures the functional antagonist activity of MRS1186 by quantifying its ability

to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Experimental Workflow: cAMP Functional Assay
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Caption: Workflow for the functional characterization of MRS1186.

Methodology:

Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are cultured to

an appropriate density.

Pre-incubation: The cells are pre-incubated with varying concentrations of MRS1186 for a

specific duration.
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Stimulation: The cells are then stimulated with a fixed concentration of an A3AR agonist

(e.g., IB-MECA) in the presence of forskolin (to elevate basal cAMP levels).

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a

commercially available assay kit (e.g., HTRF or ELISA).

Data Analysis: The data are analyzed to determine the IC₅₀ value of MRS1186, representing

the concentration that inhibits 50% of the agonist-induced effect on cAMP levels.

Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to the Gᵢ/ₒ

family of G proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl

cyclase, resulting in a decrease in intracellular cAMP levels. As an antagonist, MRS1186
blocks this signaling cascade.

Signaling Pathway of A3 Adenosine Receptor Antagonism by MRS1186
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Caption: MRS1186 competitively blocks the A3AR, preventing G-protein activation.
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Conclusion
MRS1186 is a valuable pharmacological tool for studying the physiological and pathological

roles of the human A3 adenosine receptor. Its high potency and selectivity make it a suitable

probe for in vitro and in vivo investigations. The detailed protocols and data presented in this

guide provide a solid foundation for researchers to effectively utilize MRS1186 in their studies

and for drug development professionals to consider its potential as a lead compound for

therapeutic applications. Further research is warranted to fully elucidate its therapeutic

potential in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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